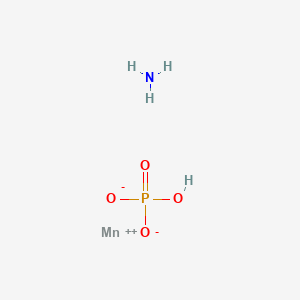

Manganese ammonium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Current Knowledge on Azane; Hydrogen Phosphate; Manganese(2+) in Scientific Research

Azane

Azane is a general term for a class of organic compounds containing only nitrogen and hydrogen atoms. There are various subcategories of azanes depending on the number of nitrogen atoms in the molecule. Scientific research on azanes explores their properties and potential applications in various fields, including catalysis and material science. However, specific research on Azane; Hydrogen Phosphate; Manganese(2+) hasn't been readily identified in scientific literature searches.

Hydrogen Phosphate

Hydrogen phosphate (HPO4²⁻) is a polyatomic ion derived from phosphoric acid (H3PO4). It plays a crucial role in biological processes, particularly in energy transfer within cells (ATP) and as a building block for nucleic acids (DNA and RNA). Research on hydrogen phosphate is extensive and spans various fields like biochemistry, bioengineering, and material science .

Manganese(II)

Manganese(II) (Mn²⁺) is a divalent cation essential for various biological functions, including enzyme activity and antioxidant defense. Research on Manganese(II) focuses on its role in human health and its potential applications in medicine and material science .

Potential Research Areas

While there's no current research on the specific combination, the individual components hold promise for exploration. Here are some potential areas of research for Azane; Hydrogen Phosphate; Manganese(2+):

Development of novel catalysts

Azanes can possess interesting catalytic properties. Combining them with Manganese(II) and Hydrogen Phosphate could lead to the development of new and efficient catalysts for various chemical reactions.

Materials science applications

The combined properties of these components might be useful in designing new materials with specific functionalities. For instance, the research could explore potential applications in energy storage or sensors.

Biomedical research

Given the roles of Manganese(II) and Hydrogen Phosphate in biological systems, further investigation could explore the potential interaction with azanes and their impact on biological processes.

Manganese ammonium phosphate is an inorganic compound with the molecular formula H₄MnNO₄P and a molecular weight of approximately 167.95 g/mol. It is commonly referred to as ammonium manganese phosphate or phosphoric acid, ammonium manganese(II) salt. This compound is characterized by its crystalline structure and exhibits a boiling point of 158ºC at 760 mmHg . Manganese ammonium phosphate is notable for its role in various chemical and biological processes, particularly in agriculture and materials science.

This reaction illustrates the release of manganese chloride and ammonium chloride when reacting with hydrochloric acid .

Manganese is an essential trace element that plays a crucial role in various biological processes, including enzyme function and antioxidant defense. Manganese ammonium phosphate, due to its manganese content, may influence biological systems by acting as a source of manganese ions. Studies have shown that manganese ions are vital for the activity of several enzymes, such as superoxide dismutase and arginase, which are involved in oxidative stress response and nitrogen metabolism, respectively .

Manganese ammonium phosphate can be synthesized through several methods:

- Precipitation Method: Mixing solutions of manganese sulfate and ammonium phosphate under controlled conditions leads to the precipitation of manganese ammonium phosphate.

- Solvothermal Synthesis: This method involves dissolving precursors in a solvent under high temperature and pressure, promoting the formation of crystalline structures.

- Solid-State Reaction: Grinding together manganese oxide and ammonium phosphate at elevated temperatures can yield manganese ammonium phosphate.

Each method varies in terms of efficiency, purity, and yield of the final product .

Manganese ammonium phosphate has several applications across different fields:

- Agriculture: Used as a micronutrient fertilizer to enhance plant growth due to its manganese content.

- Materials Science: Employed in the synthesis of ceramics and glass due to its thermal stability.

- Catalysis: Acts as a catalyst in various

Research on the interactions of manganese ammonium phosphate with other compounds has revealed its potential effects on nutrient absorption in plants. Studies indicate that it can enhance the bioavailability of phosphorus when used in conjunction with other fertilizers. Additionally, interaction studies have shown that this compound may influence soil microbiota positively, promoting beneficial microbial activity that aids in nutrient cycling .

Manganese ammonium phosphate shares similarities with other manganese-containing phosphates. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ammonium Manganese(III) Pyrophosphate | H₃N·Mn₂O₇P₂ | Used primarily as an inorganic pigment |

| Manganese Phosphate | Mn₃(PO₄)₂ | More stable but less soluble than manganese ammonium phosphate |

| Manganese(II) Phosphate | Mn₃(PO₄)₂·3H₂O | Hydrated form often used in fertilizers |

Manganese ammonium phosphate is unique due to its dual role as a source of both manganese and nitrogen, making it particularly effective for agricultural applications where both nutrients are required .

Manganese ammonium phosphate is classified under the dittmarite group of phosphate minerals, characterized by the general formula A²⁺M'(PO₄)·H₂O, where A²⁺ is an ammonium cation (NH₄⁺) and M' is a divalent transition metal (Mn²⁺, Mg²⁺, Fe²⁺, etc.). Structurally, these minerals exhibit layered architectures composed of alternating metal-phosphate sheets and ammonium-water interlayers. Key differences between manganese ammonium phosphate and its analogs include:

The Mn²⁺ substitution in ammonium manganese phosphate confers unique magnetic and optical properties compared to Mg²⁺- and Fe²⁺-containing analogs, making it valuable for specialized applications.

Historical Development in Materials Chemistry

The synthesis of manganese ammonium phosphate dates to early studies on phosphate mineral systems, though its modern relevance emerged with advancements in energy storage materials. Key milestones include:

- Precursor Synthesis for Lithium Ion Batteries: In 2014, researchers demonstrated that NH₄MnPO₄·H₂O serves as a topotactic precursor for lithium manganese phospho-olivine (LiMnPO₄), a high-voltage cathode material. This approach leverages ion-exchange reactions in eutectic LiCl–LiNO₃ melts to retain nanostructural features during conversion.

- Mechanochemical Synthesis: Recent work has optimized ball-milling techniques to produce citric acid-soluble manganese ammonium phosphate fertilizers, enabling controlled nutrient release in agricultural soils.

- Hydrothermal and Solvothermal Routes: Studies have explored low-temperature synthesis methods to tailor particle morphology, including plate-like and rod-shaped nanostructures for catalytic and electrochemical applications.

Nomenclature and Chemical Identity

Manganese ammonium phosphate is chemically designated as NH₄MnPO₄·H₂O, with CAS Registry Number 15609-81-1. Alternate names include:

- Ammonium manganese phosphate monohydrate

- Manganese phosphate ammonium salt

- Phosphoric acid, ammonium manganese salt

Its molecular formula can also be expressed as H₄MnNO₄P, reflecting the stoichiometric balance of ammonium (NH₄⁺), manganese (Mn²⁺), phosphate (PO₄³⁻), and water of crystallization.

Industrial and Research Significance

The compound’s versatility spans multiple sectors:

Environmental Remediation

In wastewater treatment, manganese ammonium phosphate participates in:

- Phosphate Recovery: Co-precipitation with heavy metals (e.g., Mn²⁺, Fe²⁺) in industrial effluents to form stable solids.

- Biogenic Pollutant Removal: Combined ozonation, coagulation, and Fenton processes reduce nitrates, phosphates, and suspended solids in coating industry wastewaters.

Agriculture

As a slow-release fertilizer, manganese ammonium phosphate derivatives (e.g., struvite) enhance phosphorus use efficiency in crops like wheat and buckwheat, particularly in low-P soils.

Chemical Formula and Molecular Characteristics

Formula Representation (H4MnNO4P/NH4MnPO4·H2O)

Manganese ammonium phosphate exists in two primary formula representations that describe the same chemical entity [1] [2]. The condensed molecular formula H4MnNO4P represents the elemental composition without explicitly showing the hydration state, while the structural formula NH4MnPO4·H2O clearly indicates the presence of ammonium cation, manganese divalent cation, phosphate anion, and water of crystallization [3] [4]. Both representations are chemically equivalent and describe a compound containing four hydrogen atoms, one manganese atom, one nitrogen atom, four oxygen atoms, and one phosphorus atom per formula unit [5].

The compound is systematically named as ammonium manganese divalent phosphate monohydrate, reflecting its ionic composition and hydration state [1] [2]. Alternative nomenclature includes azanium manganese divalent phosphate, phosphoric acid ammonium manganese salt, and ammonium manganese orthophosphate monohydrate [3] [5]. The Chemical Abstracts Service has assigned the registry number 15609-81-1 to this compound, while the European Inventory of Existing Commercial Chemical Substances designation is 239-688-4 [1] [9].

Molecular Weight and Compositional Analysis

The molecular weight of manganese ammonium phosphate monohydrate has been precisely determined through multiple analytical methods [1] [2] [3]. The compound exhibits a molecular weight of 167.948 grams per mole, with an exact mass of 167.926 grams per mole based on isotopic composition calculations [2] [5]. The compositional analysis reveals specific atomic contributions to the total molecular mass, with manganese contributing approximately 32.7%, phosphorus 18.4%, nitrogen 8.3%, oxygen 47.6%, and hydrogen 3.0% by mass [1] [2].

Table 1: Chemical Formula and Molecular Characteristics

| Property | Value |

|---|---|

| Chemical Formula (Standard Form) | NH₄MnPO₄·H₂O |

| Alternative Formula Representation | H₄MnNO₄P |

| Molecular Weight (g/mol) | 167.948 |

| Exact Mass (g/mol) | 167.926 |

| Chemical Abstracts Service Number | 15609-81-1 |

| European Inventory of Existing Commercial Chemical Substances Number | 239-688-4 |

| Hydrogen Count | 6 |

| Nitrogen Count | 1 |

| Manganese Count | 1 |

| Oxygen Count | 5 |

| Phosphorus Count | 1 |

The elemental composition demonstrates the 1:1:1 stoichiometric relationship between ammonium, manganese divalent, and phosphate ions, with one molecule of water of crystallization per formula unit [3] [4]. This composition is consistent with the formation of a double salt structure where the ammonium and manganese cations serve as charge-balancing species for the phosphate anion [2] [9].

Crystallographic Structure

Orthorhombic Crystal System Parameters

Manganese ammonium phosphate monohydrate crystallizes in the orthorhombic crystal system, characterized by three mutually perpendicular axes of unequal lengths [23] [24]. X-ray powder diffraction analysis has established the unit cell parameters with high precision: a = 5.7289(11) Ångström, b = 8.8167(12) Ångström, and c = 4.9098(8) Ångström [23] [24]. The calculated unit cell volume is 248.1 cubic Ångström, accommodating two formula units per unit cell (Z = 2) [23].

The orthorhombic symmetry results from the specific arrangement of ammonium cations, manganese divalent cations, phosphate anions, and water molecules within the crystal lattice [23] [24]. This crystal system provides structural stability while allowing for specific intermolecular interactions that define the compound's physicochemical properties [6]. The unit cell dimensions reflect the geometric constraints imposed by the ionic radii and coordination preferences of the constituent species [24].

Table 2: Crystallographic Structure Parameters

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Unit Cell Parameter a (Ångström) | 5.7289(11) |

| Unit Cell Parameter b (Ångström) | 8.8167(12) |

| Unit Cell Parameter c (Ångström) | 4.9098(8) |

| Unit Cell Volume (Ångström³) | 248.1 |

| Formula Units per Unit Cell (Z) | 2 |

Space Group Classification and Symmetry

The space group classification of manganese ammonium phosphate monohydrate governs the symmetry operations and atomic positions within the crystal structure [23] [24]. While specific space group determination requires detailed single-crystal X-ray diffraction analysis, the orthorhombic crystal system restricts the possible space groups to those consistent with the observed unit cell parameters and systematic absences in diffraction patterns [23].

The symmetry elements present in the structure include translation operations along the three crystallographic axes and potential mirror planes or rotation axes characteristic of orthorhombic symmetry [24]. These symmetry operations determine the equivalent positions occupied by atoms within the unit cell and influence the compound's physical properties, including optical behavior and mechanical characteristics [23].

Unit Cell Dimensions and Atomic Arrangement

The atomic arrangement within the unit cell of manganese ammonium phosphate monohydrate reflects the coordination preferences and ionic interactions of the constituent species [6] [13]. Manganese divalent cations adopt octahedral coordination geometry, surrounded by oxygen atoms from phosphate groups and water molecules [13]. The manganese-oxygen bond distances are consistent with the ionic radius of manganese divalent (0.83 Ångström) and typical coordination chemistry patterns [12] [26].

Phosphate groups maintain their tetrahedral geometry within the crystal structure, with phosphorus-oxygen bond lengths characteristic of phosphate coordination [13]. The ammonium cations occupy interstitial positions within the framework, participating in hydrogen bonding interactions that stabilize the overall structure [13]. Water molecules of crystallization contribute to the hydrogen bonding network, connecting different ionic species and enhancing structural cohesion [6] [13].

The three-dimensional arrangement creates channels and cavities that accommodate the different ionic species while maintaining charge neutrality [12] [13]. This arrangement results in specific intermolecular distances and coordination environments that determine the compound's stability and reactivity characteristics [6].

Polymorphic Variations

Monohydrate Structure (NH4MnPO4·H2O)

The monohydrate form represents the most thermodynamically stable polymorph of manganese ammonium phosphate under ambient conditions [6] [10]. This structure incorporates one water molecule per formula unit, which plays a crucial structural role in stabilizing the crystal lattice through hydrogen bonding interactions [6] [13]. The water molecule coordinates directly to the manganese center while simultaneously participating in hydrogen bonds with ammonium cations and phosphate oxygen atoms [13].

Synthesis of the monohydrate structure can be achieved through various methods, including wet mechanical processes and controlled precipitation from aqueous solutions [6] [10]. The formation mechanism involves dissolution-precipitation processes where manganese carbonate reacts with ammonium dihydrogen phosphate in aqueous media [6] [10]. The resulting monohydrate structure exhibits well-defined crystalline morphology with various particle shapes depending on synthesis conditions [6] [30].

The structural stability of the monohydrate form derives from the optimal balance between ionic interactions, hydrogen bonding, and crystal packing efficiency [6] [13]. This polymorph demonstrates characteristic thermal decomposition behavior with specific temperature ranges for dehydration and structural breakdown [21] [30].

Structural Relationship to Niahite Mineral

Manganese ammonium phosphate monohydrate exhibits a direct structural relationship to the natural mineral niahite, which possesses the identical chemical formula NH4MnPO4·H2O [13]. Niahite represents a biogenic mineral formation found in limestone caves associated with bat guano deposits, demonstrating the natural occurrence of this chemical composition under specific environmental conditions [13].

The crystal structure of synthetic manganese ammonium phosphate monohydrate serves as a structural analogue for understanding niahite mineralogy [13]. Both materials share identical coordination environments for manganese cations, with octahedral geometry involving five phosphate oxygen atoms and one water oxygen atom [13]. The manganese-centered octahedra form two-dimensional quadratic layers parallel to specific crystallographic planes, with phosphate tetrahedra occupying capping positions [13].

The structural relationship extends to the hydrogen bonding network, where ammonium groups interact with terminal phosphate oxygen atoms through three nitrogen-hydrogen to oxygen hydrogen bonds [13]. This three-dimensional hydrogen bonding construction links the mixed manganese-phosphorus sheets and provides structural integrity [13]. The correspondence between synthetic and natural forms validates the fundamental stability of this structural arrangement under diverse formation conditions [13].

Physicochemical Properties

Thermal Stability Characteristics

Manganese ammonium phosphate monohydrate exhibits distinctive thermal decomposition behavior characterized by multiple mass loss steps over specific temperature ranges [21] [10]. Thermogravimetric analysis reveals three distinct decomposition stages: initial dehydration and ammonia evolution (100-350°C), further dehydration (350-550°C), and complete structural breakdown above 550°C [21].

The first decomposition stage occurs between 100-120°C, involving simultaneous loss of water and ammonia with a mass loss of approximately 19.89% [21] [16]. This process converts the initial compound to manganese hydrogen phosphate hydrate according to the reaction: NH4MnPO4·H2O → MnHPO4·H2O + NH3↑ [21]. The second stage (350-550°C) involves additional dehydration with a mass loss of 4.19%, forming anhydrous manganese hydrogen phosphate [21]. The final stage results in condensation reactions producing manganese pyrophosphate (Mn2P2O7) and water vapor [21].

Table 3: Thermal Decomposition Characteristics

| Temperature Range (°C) | Mass Loss (%) | Process | Products Formed |

|---|---|---|---|

| 100-350 | 19.89 | Dehydration and ammonia loss | MnHPO₄·H₂O + NH₃↑ + H₂O↑ |

| 350-550 | 4.19 | Further dehydration | MnHPO₄ + H₂O↑ |

| Above 550 | Continued decomposition | Complete decomposition | Mn₂P₂O₇ + H₂O↑ |

The thermal stability characteristics demonstrate that manganese ammonium phosphate monohydrate is thermally labile, beginning decomposition at relatively low temperatures compared to anhydrous phosphate materials [21] [18]. This thermal behavior has implications for processing conditions and applications where elevated temperatures may be encountered [16].

Solubility Behavior

Manganese ammonium phosphate monohydrate demonstrates soluble characteristics in aqueous systems, although specific quantitative solubility data requires careful experimental determination under controlled conditions [4] [19]. The dissolution process involves dissociation of the ionic components, with the compound breaking down into ammonium cations, manganese divalent cations, phosphate anions, and water molecules [4].

The solubility behavior is influenced by several factors including temperature, pH, and the presence of other ionic species in solution [19]. In acidic conditions, enhanced dissolution occurs due to protonation of phosphate groups, while alkaline conditions may lead to precipitation of manganese hydroxide species [19]. The compound's solubility characteristics make it suitable for applications requiring controlled release of constituent ions [19].

Solution chemistry studies reveal that the dissolution process follows typical ionic dissociation patterns, with the formation of hydrated ionic species in aqueous media [19]. The presence of common ion effects can significantly influence solubility behavior, particularly in solutions containing excess ammonium, manganese, or phosphate ions [19].

Surface Properties and Interfacial Phenomena

The surface properties of manganese ammonium phosphate monohydrate are characterized by specific interfacial phenomena related to its crystalline structure and chemical composition [27] [28]. Surface area measurements using gas adsorption techniques provide quantitative assessment of the accessible surface for various applications [28] [32]. The compound exhibits surface characteristics typical of crystalline ionic materials, with specific surface area values dependent on particle size and morphology [32].

Table 4: Physicochemical Properties Summary

| Property | Value/Description |

|---|---|

| Appearance | Crystalline solid |

| Crystalline Nature | Well-crystallized orthorhombic structure |

| Thermal Stability | Decomposes upon heating above 100°C |

| Solubility in Water | Soluble |

| Decomposition Temperature (Initial) | 100-120°C |

| Boiling Point | 158°C at 760 mmHg |

| Vapor Pressure at 25°C (mmHg) | 1.41 |

| LogP Value | 0.27170 |

Interfacial phenomena include interactions with aqueous solutions, where the surface acts as a site for dissolution and ion exchange processes [28] [29]. The compound's surface can participate in adsorption phenomena, particularly with respect to cationic and anionic species present in surrounding media [28]. Surface charge characteristics vary with pH conditions, influencing electrostatic interactions and aggregation behavior [27].

Co-precipitation Reaction Mechanisms

Co-precipitation represents the most fundamental and widely utilized approach for synthesizing manganese ammonium phosphate compounds. The process relies on the simultaneous precipitation of manganese, ammonium, and phosphate ions from aqueous solutions under controlled chemical conditions [1] [2].

The basic co-precipitation reaction follows the stoichiometric relationship:

Mn²⁺ + NH₄⁺ + HPO₄²⁻ + 6H₂O → MnNH₄PO₄·H₂O + 5H₂O

This reaction mechanism involves several sequential steps including nucleation, crystal growth, and aging processes. Research indicates that co-precipitation can be achieved at room temperature with reaction times ranging from twelve minutes to three hours, depending on the desired crystal characteristics [1] [3].

Advanced co-precipitation methodologies employ homogeneous precipitation techniques, where reagents are generated slowly within the solution through controlled chemical decomposition. Urea hydrolysis has been demonstrated as an effective method for homogeneous precipitation, producing manganese ammonium phosphate crystals that are more than one hundred times larger than those obtained through conventional precipitation procedures [1] [2].

The decomposition of metal-ethylenediaminetetraacetic acid complexes with hydrogen peroxide provides an alternative homogeneous precipitation route. This method enables complete precipitation of manganese within two hours, while maintaining precise control over crystal formation conditions [2] [4].

pH-Controlled Synthesis Protocols

pH control constitutes a critical parameter in co-precipitation synthesis, directly influencing both the precipitation kinetics and the final product characteristics. The optimal pH range for manganese ammonium phosphate formation typically spans from 8.0 to 10.0, with specific optimization depending on the desired product properties [5] [6].

Detailed investigations reveal that pH affects multiple aspects of the precipitation process. At pH values below 7.0, incomplete precipitation occurs due to insufficient deprotonation of phosphate species. Conversely, pH values exceeding 10.5 lead to decreased ammonium ion concentration through ammonia volatilization, reducing precipitation efficiency [6] [7].

The pH-controlled synthesis protocol involves initial solution preparation at slightly acidic conditions (pH 5.5-6.0), followed by gradual pH adjustment using ammonia or sodium hydroxide solutions. This approach enables controlled supersaturation development and promotes uniform crystal nucleation [1] [5].

Automated pH control systems have been implemented to maintain optimal conditions throughout the precipitation process. These systems typically employ feedback control mechanisms that adjust reagent addition rates based on real-time pH measurements, ensuring consistent product quality [8] [9].

Reaction Parameter Optimization

Comprehensive optimization of reaction parameters encompasses temperature, stirring speed, reagent concentrations, and residence time controls. Temperature optimization studies demonstrate that the range of 25-35°C provides optimal balance between precipitation kinetics and product quality [6] [7].

Stirring speed optimization typically ranges from 300-400 revolutions per minute, providing adequate mass transfer while preventing crystal breakage through excessive mechanical stress. Higher stirring speeds can lead to secondary nucleation and reduced crystal size uniformity [8] [10].

Molar ratio optimization studies indicate that stoichiometric ratios of manganese to ammonium to phosphate ranging from 1:1:1 to 1:1.4:1.1 produce the highest quality precipitates. Excess manganese concentrations improve crystallization efficiency by providing driving force for precipitation, while excess phosphate helps prevent formation of undesired manganese phosphate phases [5] [6] [11].

Residence time optimization involves balancing precipitation completeness with process throughput. Studies demonstrate that reaction times of 30-60 minutes provide optimal conversion efficiency, with diminishing returns observed for longer residence times [9] [10].

Hydrothermal Processing Routes

Conventional Hydrothermal Synthesis

Hydrothermal synthesis employs elevated temperature and pressure conditions within sealed autoclave systems to promote manganese ammonium phosphate formation. This methodology typically operates at temperatures of 200°C with autogenous pressures generated through water vapor [12] [13].

The conventional hydrothermal process involves dissolving manganese acetate and ammonium phosphate precursors in deionized water, followed by transfer to Teflon-lined stainless steel autoclaves. Reaction times typically range from 18-24 hours to ensure complete crystallization and phase formation [12] [13].

Hydrothermal conditions promote the formation of distinct manganese phosphate phases, including Mn₃(PO₄)₂ hexagonal micro-rods with enhanced crystallinity compared to ambient pressure methods. The elevated temperature and pressure conditions facilitate improved atomic diffusion and crystal ordering [12] [14].

Process optimization involves controlling heating rates, typically 1-2°C per minute, to prevent thermal shock and promote uniform temperature distribution throughout the reaction vessel. Cooling protocols also require careful control to prevent rapid thermal gradients that could induce crystal defects [12] [13].

Microwave-Assisted Hydrothermal Methods

Microwave-assisted hydrothermal synthesis represents a significant advancement in processing efficiency, reducing reaction times by an order of magnitude compared to conventional methods. This approach utilizes microwave heating to rapidly achieve hydrothermal conditions while maintaining precise temperature control [15] [16].

The microwave-assisted process achieves complete reaction in 20-180 minutes, compared to 18-24 hours required for conventional hydrothermal synthesis. This dramatic time reduction results from enhanced heat transfer and more uniform heating throughout the reaction mixture [15] [17].

Microwave heating mechanisms involve direct molecular interaction with electromagnetic radiation, leading to rapid and uniform temperature elevation. This heating mode promotes more homogeneous nucleation and can result in improved crystal size uniformity compared to conventional heating methods [15] [18].

Optimization of microwave-assisted synthesis involves controlling power levels, typically ranging from 400-800 watts, and implementing temperature ramping protocols to prevent overheating. Pressure monitoring becomes particularly important due to the rapid heating rates achieved through microwave irradiation [15] [19].

Temperature and Pressure Effects

Temperature effects in hydrothermal synthesis extend beyond simple kinetic acceleration to influence fundamental thermodynamic equilibria and phase stability relationships. Systematic studies demonstrate that temperature increases from 150°C to 250°C significantly affect crystal morphology and phase composition [12] [13].

Pressure effects operate through multiple mechanisms including enhanced solubility of precursor materials and modified water activity coefficients. Elevated pressures typically range from 10-20 atmospheres in conventional hydrothermal synthesis, with higher pressures generally promoting denser crystal packing and improved crystallinity [12] [14].

The temperature-pressure relationship follows predictable thermodynamic principles, with higher temperatures requiring correspondingly higher pressures to maintain liquid water phases. This relationship directly impacts reaction kinetics and product characteristics [13] [20].

Critical temperature and pressure thresholds exist for specific phase formations. Below 180°C, incomplete crystallization often occurs, while temperatures exceeding 250°C may lead to thermal decomposition of ammonium-containing phases through ammonia loss [12] [21].

Wet Mechanical Synthesis

Mechanochemical Reaction Pathways

Mechanochemical synthesis utilizes mechanical energy input through high-energy ball milling to promote chemical reactions between solid precursors in aqueous media. This approach enables manganese ammonium phosphate formation at ambient temperature through mechanical activation [22] [23].

The mechanochemical pathway involves planetary ball milling of ammonium dihydrogen phosphate and manganese carbonate in water at gravitational accelerations of 10G using 2-millimeter diameter grinding media. Reaction completion occurs within 15 minutes to 3 hours depending on the desired crystallinity [22] [24].

Reaction mechanisms involve gradual dissolution of manganese carbonate in the acidic ammonium phosphate solution, followed by precipitation of manganese ammonium phosphate as the pH increases through carbonate consumption. This process provides controlled supersaturation development without external pH adjustment [22] [23].

The mechanochemical approach offers unique advantages including morphology control through adjustable grinding parameters and elimination of thermal processing requirements. Different crystal morphologies including plates, flakes, rods, and nanoparticles can be achieved through parameter optimization [22] [24].

Dissolution-Precipitation Mechanisms

The dissolution-precipitation mechanism in wet mechanical synthesis involves complex interfacial reactions between solid precursors and the aqueous phase. Initial dissolution rates are enhanced through mechanical grinding, which increases surface area and removes protective oxide layers [22] [25].

Manganese carbonate dissolution proceeds according to pH-dependent equilibria, with the initial pH of approximately 4.1 in ammonium phosphate solution providing sufficient acidity for gradual dissolution. As dissolution proceeds, carbonate ion release increases solution pH, promoting subsequent precipitation [22] [23].

The precipitation mechanism involves supersaturation development as manganese ion concentrations increase while pH simultaneously rises. This creates optimal conditions for manganese ammonium phosphate nucleation and growth without requiring external chemical addition [22] [24].

Kinetic studies indicate that dissolution represents the rate-determining step in the overall process, with precipitation occurring rapidly once critical supersaturation levels are achieved. This mechanism enables precise control over product characteristics through grinding parameter optimization [22] [26].

Template-Free Fabrication Approaches

Morphology Control Strategies

Template-free synthesis methodologies eliminate the need for structure-directing agents while maintaining precise control over crystal morphology and size distribution. These approaches rely on intrinsic crystallization thermodynamics and kinetic control to achieve desired product characteristics [3] [27].

Various morphological forms including micro-nanostructures with different assembly modes can be achieved through solvent selection and reaction condition optimization. Ethylene glycol, water-ethylene glycol mixtures, water-glycerol combinations, and polyethylene glycol solutions have been demonstrated as effective media for morphology control [3] [28].

The template-free approach enables synthesis of manganese ammonium phosphate structures consisting of minimal basal unit nanosheets that assemble into larger hierarchical architectures. These structures maintain high surface areas while providing mechanical stability [3] [29].

Morphology control mechanisms involve selective crystal face stabilization through solution chemistry modification and controlled nucleation density through supersaturation management. Different solvents provide varying degrees of crystal face selectivity, enabling tailored morphological outcomes [3] [27].

Micro/Nanostructure Engineering

Micro and nanostructure engineering in template-free synthesis involves precise control over nucleation and growth processes to achieve desired structural hierarchies. This approach enables creation of complex architectures without external templating agents [3] [27].

Nanosheet-based architectures represent a particularly important structural motif, providing high surface area while maintaining crystalline ordering. These structures form through controlled assembly of individual crystalline units under specific solution conditions [3] [30].

Engineering approaches include controlled supersaturation development, selective ion addition sequences, and thermal treatment protocols. Each parameter contributes to the final structural characteristics through well-defined thermodynamic and kinetic pathways [3] [20].

The elimination of template removal steps provides significant processing advantages including reduced contamination risks and simplified purification procedures. This approach particularly benefits applications requiring high purity materials [3] [31].

Ultrasonic-Assisted Synthesis

Sonochemical Effects on Crystallization

Ultrasonic-assisted synthesis employs high-frequency sound waves to promote chemical reactions through cavitation phenomena. Acoustic cavitation generates localized high-temperature and high-pressure conditions that accelerate nucleation and growth processes [32] [33].

Cavitation bubble formation and collapse create microscale reaction environments with temperatures exceeding 5000 Kelvin and pressures reaching several hundred atmospheres. These extreme conditions promote rapid chemical reactions while maintaining bulk solution temperatures near ambient conditions [32] [34].

The sonochemical environment enhances mass transfer through acoustic streaming and microjet formation, leading to improved reagent mixing and more uniform supersaturation development. This enhanced mixing promotes homogeneous nucleation and reduces particle size distributions [32] [35].

Frequency effects typically range from 20-80 kilohertz, with higher frequencies generally producing smaller particle sizes through increased cavitation intensity. Power optimization typically ranges from 45-80 watts to balance cavitation effects with temperature control [32] [36].

Particle Size Distribution Control

Ultrasonic treatment provides exceptional control over particle size distributions through cavitation-induced crystal breakage and enhanced nucleation density. Particle sizes ranging from 10-100 nanometers can be achieved through parameter optimization [32] [35].

The mechanism of particle size control involves both primary nucleation enhancement and secondary nucleation through crystal fragmentation. Cavitation-induced shock waves provide sufficient energy to fracture existing crystals while simultaneously promoting new nucleation sites [32] [37].

Duration effects typically range from 20 minutes to 9.5 hours, with longer treatment times generally producing smaller and more uniform particles. However, excessive treatment can lead to amorphization or undesired phase transformations [32] [36].